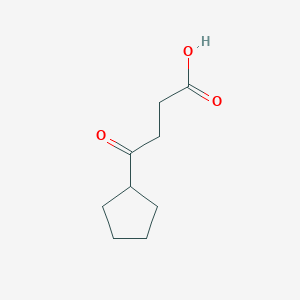

4-Cyclopentyl-4-oxobutyric acid

Beschreibung

Significance within Organic Chemistry and Related Disciplines

The significance of 4-Cyclopentyl-4-oxobutyric acid and related γ-keto acids lies in their versatility as synthetic intermediates. The two electrophilic centers—the carboxylic acid and the ketone—can be selectively targeted to build a wide array of more complex molecular architectures.

One of the most prominent applications of γ-keto acids is in the synthesis of nitrogen-containing heterocyclic compounds . These structural motifs are prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. For instance, γ-keto acids can be cyclized with amines or hydrazines to form various heterocycles such as pyrrolidones, pyridazinones, and other related structures. These heterocyclic cores are often associated with a broad spectrum of biological activities, making γ-keto acids like this compound valuable starting materials in drug discovery programs.

In medicinal chemistry, derivatives of 4-oxobutanoic acid have shown promise in various therapeutic areas. For example, certain 4-aryl-4-oxobutanoic acid amides have been investigated as inhibitors of calpain, a protease implicated in neurodegenerative diseases. nih.gov Furthermore, other related butenoic acid derivatives have demonstrated potent inhibitory activity against carbonic anhydrase isoenzymes, which are targets for diuretics and antiglaucoma agents. scbt.com The cyclopentyl group in this compound can modulate the lipophilicity and conformational flexibility of potential drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Historical Development and Key Milestones in Oxobutanoic Acid Research

The history of oxobutanoic acid research is intrinsically linked to the development of fundamental reactions in organic chemistry. A key milestone in the synthesis of γ-keto acids, including this compound, is the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. nih.govsmolecule.com This reaction allows for the acylation of an aromatic or aliphatic compound using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of cyclopentane (B165970) with succinic anhydride.

The early 20th century saw further exploration of the reactions of γ-keto acids. For instance, the intramolecular cyclization of these compounds to form lactones and other heterocyclic systems was extensively studied. The development of various reduction methods, such as the Clemmensen and Wolff-Kishner reductions, provided pathways to convert the keto group into a methylene (B1212753) group, further expanding the synthetic utility of these compounds.

A significant advancement in the broader field of keto acid synthesis came with the advent of modern catalytic methods. These include the use of transition metal catalysts for carboxylation reactions and the development of biocatalytic approaches for more sustainable and selective syntheses. nih.gov

Current Research Landscape and Emerging Trends

The current research landscape for γ-keto acids like this compound is characterized by a drive towards more efficient, selective, and sustainable synthetic methodologies. Several emerging trends are shaping the future of this field:

Biocatalysis: The use of enzymes, such as ketoreductases and lipases, is gaining traction for the synthesis and resolution of chiral γ-hydroxy acids and lactones derived from γ-keto acids. acs.org Biocatalytic methods offer the advantages of high enantioselectivity and mild reaction conditions, aligning with the principles of green chemistry.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of acyl radicals from α-keto acids, which can then participate in various carbon-carbon bond-forming reactions. researchgate.net This strategy allows for the construction of complex molecular frameworks under mild conditions.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of γ-keto acids and their derivatives offers advantages in terms of safety, scalability, and reaction control.

Drug Discovery and Development: The exploration of γ-keto acid derivatives as potential therapeutic agents continues to be an active area of research. The focus is on designing molecules with improved potency, selectivity, and pharmacokinetic properties for a range of biological targets.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclopentyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(5-6-9(11)12)7-3-1-2-4-7/h7H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVFEGLWBFHQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442669 | |

| Record name | 4-CYCLOPENTYL-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-90-6 | |

| Record name | 4-CYCLOPENTYL-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Strategic Chemical Pathways to 4 Cyclopentyl 4 Oxobutyric Acid

Classical and Contemporary Approaches to the Synthesis of 4-Cyclopentyl-4-oxobutyric Acid

Traditional synthetic routes to keto acids have been well-established for decades, relying on robust and powerful reactions. These methods are often characterized by their broad applicability, although they may sometimes lack the high selectivity of more modern techniques.

Friedel-Crafts Acylation: Mechanistic Insights and Analogous Reactions

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing an acyl group to a hydrocarbon. organic-chemistry.orgmasterorganicchemistry.com While classically applied to aromatic compounds, the underlying principles can be adapted for reactions involving aliphatic hydrocarbons under specific conditions. A plausible and direct route to this compound is the Friedel-Crafts acylation of cyclopentane (B165970) with succinic anhydride (B1165640).

Mechanistic Insights: The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The mechanism proceeds through several key steps:

Activation of the Acylating Agent: The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and making it a more potent electrophile.

Formation of the Acylium Ion: The polarized complex can rearrange, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion intermediate.

Electrophilic Attack: The electron-rich cyclopentane acts as the nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a carbocation intermediate.

Deprotonation: A base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the cyclopentane ring, restoring its stability and yielding the final keto acid product after workup. youtube.com

The primary advantage of Friedel-Crafts acylation is that the product, a ketone, is deactivated towards further acylation, preventing poly-acylation products which can be a problem in Friedel-Crafts alkylations. organic-chemistry.org The resulting ketone can be subsequently modified, for instance, by reduction to an alkane via methods like the Clemmensen or Wolff-Kishner reductions. youtube.com

| Feature | Description |

| Reactants | Cyclopentane, Succinic Anhydride |

| Catalyst | Lewis Acid (e.g., AlCl₃) |

| Key Intermediate | Acylium ion |

| Bond Formed | Carbon-Carbon |

| Primary Product | This compound |

| Advantage | Avoids poly-substitution, direct route |

Ester-Mediated Synthesis: Pathways via Ethyl 4-Cyclopentyl-3-oxobutanoate and Related Intermediates

Ester-mediated syntheses provide a versatile alternative for constructing keto acids. These pathways often involve the use of β-keto esters, such as ethyl acetoacetate (B1235776), which can be readily alkylated and then transformed into the desired product. An analogous compound, ethyl 4-cyclopropyl-3-oxobutanoate, is documented, suggesting a similar pathway for the cyclopentyl derivative. nih.gov

A strategic pathway to this compound can be envisioned starting from the alkylation of ethyl acetoacetate with a cyclopentyl halide (e.g., cyclopentyl bromide).

Synthetic Pathway:

Deprotonation: Ethyl acetoacetate is treated with a suitable base, such as sodium ethoxide, to remove an acidic α-proton, generating a resonance-stabilized enolate.

Alkylation: The enolate acts as a nucleophile and reacts with cyclopentyl bromide in an Sₙ2 reaction to form ethyl 2-cyclopentyl-3-oxobutanoate.

Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic or basic hydrolysis, which cleaves the ester group to a carboxylic acid. The intermediate β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating to yield cyclopentyl methyl ketone.

Oxidation: The ketone can then be oxidized to the target this compound through various methods, such as haloform reaction followed by further steps or direct oxidation of the methyl group under specific conditions.

A more direct ester-mediated route would involve the acylation of a cyclopentyl-derived organometallic reagent (e.g., a cyclopentyl Grignard reagent) with a derivative of succinic acid, such as ethyl succinyl chloride. This would directly form an ester of the target keto acid, which could then be hydrolyzed.

Advanced and Stereoselective Synthetic Techniques for this compound and its Precursors

Modern synthetic chemistry increasingly emphasizes the development of sustainable and highly selective methods. Biocatalysis and chemoenzymatic strategies are at the forefront of this evolution, offering pathways to produce complex molecules with high efficiency and stereocontrol. nih.gov

Biocatalytic Transformations and Enzyme-Catalyzed Reactions

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov These methods are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and ability to operate under mild conditions. For a molecule like this compound, several classes of enzymes could be employed.

Oxidoreductases: Enzymes such as D-amino acid oxidases (DAAO) have been used to convert D-amino acids into their corresponding α-keto acids. researchgate.net A hypothetical route could involve the synthesis of a custom amino acid precursor, which is then oxidized by a specific oxidase to yield this compound.

Hydrolases: Lipases are highly versatile enzymes capable of resolving racemic mixtures of esters or alcohols. A precursor ester of this compound could be synthesized as a racemate, and a lipase (B570770) could be used to selectively hydrolyze one enantiomer, allowing for the separation of chiral intermediates.

Hydratases: These enzymes catalyze the addition of water to a carbon-carbon double bond. nih.gov A precursor molecule containing a suitable double bond could be hydrated in a stereoselective manner to introduce a hydroxyl group, which could then be oxidized to the target ketone.

| Enzyme Class | Potential Application in Synthesis | Example Reaction Type |

| Oxidoreductase | Conversion of an amino or alcohol precursor to the keto acid. | Oxidation of a precursor alcohol to a ketone. researchgate.net |

| Hydrolase (Lipase) | Kinetic resolution of a racemic ester precursor. | Enantioselective hydrolysis of an ester. nih.gov |

| Hydratase | Stereoselective introduction of a hydroxyl group. | Addition of water to a C=C double bond. nih.gov |

Chemoenzymatic Strategies for Enhanced Selectivity

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of biocatalysis. This hybrid approach allows for the efficient construction of a molecular backbone using chemical methods, followed by an enzymatic step to introduce chirality or perform a difficult functional group transformation.

For this compound, a practical chemoenzymatic strategy could involve:

Chemical Synthesis: Production of a prochiral or racemic precursor using a robust method like the Friedel-Crafts acylation or an ester-based synthesis. For example, creating a precursor diketone.

Enzymatic Reduction: A ketoreductase (KRED), a type of oxidoreductase, could then be used for the asymmetric reduction of one of the carbonyl groups. This would generate a chiral hydroxy-keto acid with high enantiomeric excess.

Further Transformation: The resulting chiral intermediate can then be carried forward to other valuable, optically active compounds.

This approach capitalizes on the scalability of chemical synthesis and the unparalleled selectivity of enzymes, providing an efficient route to enantiomerically pure products.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a molecule with a specific three-dimensional orientation (stereoisomer). Beyond the biocatalytic methods described above, other asymmetric strategies can be applied.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to direct a subsequent reaction (e.g., alkylation or acylation) to occur from a specific face of the molecule. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This involves using a chiral catalyst (often a metal complex with a chiral ligand) to control the stereochemical outcome of a reaction. For instance, an asymmetric hydrogenation or hydroformylation of an unsaturated precursor could establish a key stereocenter before the final keto acid is formed.

Biocatalysis, however, remains one of the most powerful and increasingly utilized methods for industrial-scale asymmetric synthesis due to its high selectivity and environmentally benign nature. nih.gov The use of engineered enzymes allows for the production of specific enantiomers of chiral intermediates that would be difficult to access through purely chemical means.

Exploration of Precursor and Intermediate Chemistry in the Formation of this compound

The formation of this compound is highly dependent on the choice of starting materials and the management of the subsequent intermediates. A common and effective strategy for synthesizing 4-oxoalkanoic acids is the Friedel-Crafts acylation reaction. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

In the context of this compound synthesis, a plausible and widely utilized approach is the Friedel-Crafts acylation of a suitable cyclopentyl-substituted aromatic precursor with succinic anhydride. For instance, the reaction of cyclopentylbenzene (B1606350) with succinic anhydride would be a primary pathway.

Key Precursors and Reagents:

| Precursor/Reagent | Role in Synthesis |

| Cyclopentylbenzene | The aromatic substrate providing the cyclopentyl moiety. |

| Succinic Anhydride | The acylating agent that forms the four-carbon backbone of the butyric acid chain. |

| Aluminum Chloride (AlCl₃) | A Lewis acid catalyst that activates the acylating agent. masterorganicchemistry.com |

The mechanism of this reaction begins with the activation of succinic anhydride by the Lewis acid, AlCl₃. This forms a highly electrophilic acylium ion. The cyclopentylbenzene then acts as a nucleophile, attacking the acylium ion. This is followed by a deprotonation step that restores the aromaticity of the ring and yields the intermediate product, which upon workup gives this compound. masterorganicchemistry.com

The choice of solvent can also be critical in Friedel-Crafts acylations. While traditional solvents like carbon disulfide or nitrobenzene (B124822) have been used, modern approaches may utilize greener alternatives or even solvent-free conditions to enhance efficiency and reduce environmental impact. sigmaaldrich.com The intermediate formed in this reaction is a keto acid, which is the direct precursor to the final product. The stability and reactivity of this intermediate are crucial for achieving a high yield of this compound.

Research into related 4-aryl-4-oxobutanoic acid derivatives has highlighted the versatility of this synthetic approach for creating a family of compounds with potential applications in medicinal chemistry, such as calpain inhibitors. nih.gov This underscores the importance of understanding the precursor and intermediate chemistry to adapt the synthesis for various substituted analogs.

Intramolecular Cyclization Reactions and Their Influence on Synthetic Outcomes

Intramolecular cyclization reactions represent a powerful tool in organic synthesis for the construction of cyclic molecules. wikipedia.org In the context of synthesizing derivatives related to or from this compound, intramolecular reactions can be pivotal. While the primary synthesis of this compound itself is an intermolecular reaction, subsequent transformations of this molecule could involve intramolecular cyclizations to form more complex structures.

For example, derivatives of 4-oxobutanoic acids have been shown to undergo intramolecular cyclization to form lactones or other heterocyclic systems. youtube.comchimicatechnoacta.ru The propensity for a molecule to undergo intramolecular cyclization is influenced by several factors, including:

Ring Size: The formation of five- and six-membered rings is generally favored due to lower ring strain and favorable entropic factors. wikipedia.org

Chain Length and Flexibility: The length and flexibility of the carbon chain connecting the reacting functional groups determine the ease with which they can come into proximity for reaction.

Nature of the Reacting Groups: The nucleophilicity and electrophilicity of the reacting moieties are fundamental to the reaction's success.

Reaction Conditions: The choice of catalyst (acid or base), solvent, and temperature can significantly influence the rate and outcome of the cyclization. nih.gov

A classic example of an intramolecular cyclization that is conceptually related is the Haworth synthesis of polycyclic aromatic compounds, which involves an intramolecular Friedel-Crafts acylation step. wikipedia.org In this type of reaction, a molecule containing both an aromatic ring and a carboxylic acid (or its derivative) can cyclize to form a new ring fused to the aromatic system.

Factors Influencing Intramolecular Cyclization:

| Factor | Influence on Synthetic Outcome |

| Concentration | Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. masterorganicchemistry.com |

| Catalyst | The use of Brønsted or Lewis acids can promote cyclization by activating the electrophilic site. nih.gov |

| Substrate Structure | The presence of activating or deactivating groups on the aromatic ring can affect the feasibility of intramolecular Friedel-Crafts reactions. |

While the direct synthesis of this compound does not involve an intramolecular cyclization as the main bond-forming step, understanding these principles is crucial for predicting potential side reactions or for designing further synthetic transformations of the target molecule. For instance, under certain acidic conditions, there could be a potential for the carboxylic acid to interact with the ketone, though the formation of a stable cyclic product from this compound itself via simple intramolecular reaction is not straightforward. However, derivatives of 4-oxobutanoic acids are known to be precursors for various heterocyclic compounds through cyclization reactions. chimicatechnoacta.ruresearchgate.net

Detailed Chemical Reactivity and Transformative Chemistry of 4 Cyclopentyl 4 Oxobutyric Acid

In-depth Functional Group Reactivity Analysis

The chemical behavior of 4-Cyclopentyl-4-oxobutyric acid is dictated by the interplay of its three key structural components: the carboxylic acid moiety, the ketone functionality, and the cyclopentyl ring. Each of these functional groups imparts distinct reactivity to the molecule, allowing for a range of chemical transformations.

The carboxylic acid group is a primary site of reactivity in this compound. Its acidic proton can be readily abstracted by a base, and the carbonyl carbon is susceptible to nucleophilic attack.

Protonation and Deprotonation: As a carboxylic acid, this compound is a weak acid that can donate a proton to form a carboxylate ion. Conversely, the carboxylate ion can be protonated to regenerate the carboxylic acid. The acidity of the carboxylic acid is influenced by the electronic effects of the rest of the molecule.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo esterification to form the corresponding ester. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is typically carried out under conditions that favor the removal of water to drive the equilibrium towards the product. For instance, the reaction with ethanol would yield ethyl 4-cyclopentyl-4-oxobutanoate.

Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction generally requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, as amines are less reactive nucleophiles than alcohols. The resulting amide would be N-substituted 4-cyclopentyl-4-oxobutanamide. Amides can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. libretexts.orgjove.com

| Reaction | Reagents | Product |

| Protonation | H⁺ | This compound |

| Deprotonation | OH⁻ | 4-Cyclopentyl-4-oxobutanoate |

| Esterification | Ethanol, H⁺ | Ethyl 4-cyclopentyl-4-oxobutanoate |

| Amidation | Ammonia (B1221849), heat | 4-Cyclopentyl-4-oxobutanamide |

The ketone group in this compound provides another reactive center, primarily for nucleophilic addition reactions and oxidation-reduction transformations.

Nucleophilic Additions: The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles. For example, Grignard reagents can add to the ketone to form a tertiary alcohol after acidic workup. Similarly, cyanide ions can add to form a cyanohydrin.

Redox Transformations: The ketone can be reduced to a secondary alcohol, 4-cyclopentyl-4-hydroxybutyric acid, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, while ketones are generally resistant to oxidation, under harsh conditions, oxidation can occur via cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

| Reaction | Reagents | Product |

| Nucleophilic Addition (Grignard) | 1. CH₃MgBr, 2. H₃O⁺ | 4-Cyclopentyl-4-hydroxy-4-methylbutyric acid |

| Reduction | NaBH₄ | 4-Cyclopentyl-4-hydroxybutyric acid |

Molecular Conformation: Cyclopentane (B165970) is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to relieve torsional strain. dalalinstitute.comstackexchange.com The cyclopentyl group in this compound will also adopt these non-planar conformations. The substituent at the 1-position will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

Influence on Reactivity: The bulky nature of the cyclopentyl ring can create steric hindrance around the ketone's carbonyl carbon. chemistrylearner.comstudy.com This can affect the rate of nucleophilic attack, with bulkier nucleophiles experiencing greater difficulty in approaching the electrophilic center. rsc.org The conformation of the ring can therefore modulate the accessibility of the ketone to incoming reagents.

Investigation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for predicting its chemical behavior and for designing synthetic pathways.

The oxidation of 4-oxoacids has been the subject of kinetic studies, providing insights into the reaction mechanisms. For instance, the oxidation of substituted 4-oxo-4-arylbutanoic acids by N-bromosaccharin has been shown to follow first-order kinetics with respect to the 4-oxoacid, the oxidizing agent, and H⁺ ions. researchgate.net The reaction rate is influenced by the electronic nature of the substituents, with electron-donating groups accelerating the reaction. researchgate.net This suggests the development of a positive charge in the transition state. researchgate.net A proposed mechanism involves the attack of the oxidizing species on the enol form of the keto acid.

The ester and amide derivatives of this compound can be hydrolyzed back to the parent carboxylic acid.

Ester Hydrolysis: The hydrolysis of β-keto esters can be catalyzed by either acid or base. pearson.com Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. asianpubs.org This is followed by the elimination of the alkoxide leaving group to yield the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by water.

Amide Hydrolysis: Amide hydrolysis can also occur under acidic or basic conditions, though it is generally slower than ester hydrolysis. libretexts.org The mechanisms are analogous to those of ester hydrolysis. In acidic hydrolysis, the carbonyl oxygen is protonated, followed by nucleophilic attack by water. jove.com In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon. libretexts.org

Addition Reactions and Cyclization Mechanisms

The chemical reactivity of this compound is characterized by the interplay of its two primary functional groups: the ketone and the carboxylic acid. The ketone's carbonyl group is an electrophilic center susceptible to nucleophilic addition, while the γ-position of the ketone relative to the carboxylic acid allows for potential intramolecular cyclization.

Nucleophilic Addition to the Ketone Carbonyl:

The carbonyl carbon of the cyclopentyl ketone moiety is sp² hybridized and electrophilic, making it a target for attack by various nucleophiles. This process involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in

Key nucleophilic addition reactions applicable to the ketone group in this compound include:

Hydration: In aqueous solutions, the ketone can reversibly add a molecule of water to form an unstable geminal diol (hydrate). This equilibrium usually favors the ketone form. libretexts.orgyoutube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base like cyanide ion (CN⁻), results in the formation of a cyanohydrin. This reaction is a classic method for carbon chain extension. libretexts.org

Addition of Ammonia Derivatives: Reagents like hydroxylamine (NH₂OH), hydrazine (N₂H₄), and primary amines (R-NH₂) react with the ketone to form imine derivatives such as oximes, hydrazones, and Schiff bases, respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism where a molecule of water is lost. ncert.nic.inlibretexts.org

Intramolecular Cyclization:

A significant aspect of the chemistry of γ-keto acids like this compound is their capacity for intramolecular cyclization. The molecule can exist in equilibrium with a cyclic form, a five-membered ring lactol (a cyclic hemiacetal). This occurs through the nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic ketone carbonyl. This equilibrium is a common feature for γ- and δ-keto acids.

The formation of this cyclic tautomer can influence the compound's reactivity. For instance, if the ketone is first reduced to a hydroxyl group, the resulting γ-hydroxy acid, 4-cyclopentyl-4-hydroxybutanoic acid, can readily undergo intramolecular Fischer esterification to form a stable five-membered cyclic ester known as a γ-lactone. youtube.commasterorganicchemistry.com This type of cyclization is particularly favorable when forming five- or six-membered rings. youtube.comchemistrysteps.com

Advanced Derivatization Strategies of this compound

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.

Amide Coupling Reactions: Synthesis and Characterization of 4-(Cyclopentylamino)-4-oxobutanoic Acid and Other Amides

Amide bond formation is a cornerstone of organic synthesis, typically involving the activation of a carboxylic acid to facilitate its reaction with an amine. nih.gov The direct reaction is unfavorable due to an acid-base reaction forming a non-reactive carboxylate salt. Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group.

The synthesis of 4-(Cyclopentylamino)-4-oxobutanoic acid from this compound and cyclopentylamine serves as a representative example. Various established protocols can be employed for this transformation.

Common Amide Coupling Protocols:

| Coupling Reagent/Method | Description | Byproducts | Conditions |

| Carbodiimides (DCC, EDC) | Dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. iris-biotech.de | Dicyclohexylurea (DCU) or the water-soluble EDC-urea derivative. | Often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. nih.gov |

| Phosphonium Reagents (BOP, PyBOP) | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are efficient coupling reagents that form active esters. | Hexamethylphosphoramide (HMPA) related byproducts. | Effective for sterically hindered substrates. |

| Uronium/Aminium Reagents (HATU, HBTU) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is highly effective, especially for difficult couplings involving sterically hindered components or electron-deficient amines. rsc.org | Tetramethylurea. | Typically used with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.govrsc.org |

| Acid Chlorides | The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acyl chloride then readily reacts with the amine. | SO₂ and HCl, or CO, CO₂ and HCl. | This is a two-step process and may not be suitable for sensitive substrates. |

The choice of coupling reagent and conditions is crucial, particularly when dealing with sterically hindered substrates or electron-poor amines, where more potent activators like HATU may be necessary to achieve good yields. rsc.orgchimia.ch

Esterification Protocols: Formation of Diverse Ester Derivatives

Fischer-Speier Esterification:

This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organicchemistrytutor.comorganic-chemistry.orgchemguide.co.uk

Mechanism: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After proton transfer and elimination of a water molecule, the final ester is formed. organicchemistrytutor.commasterorganicchemistry.com

Applicability: It is an equilibrium reaction and is most effective for primary and simple secondary alcohols where the alcohol can be used as the solvent to drive the equilibrium toward the products. masterorganicchemistry.comorganic-chemistry.org It is generally not suitable for tertiary alcohols, which are prone to elimination under strongly acidic conditions, or for acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com

Steglich Esterification:

For substrates that are sensitive to strong acids or for use with sterically hindered alcohols (like tert-butanol), the Steglich esterification offers a milder alternative. organic-chemistry.org

Mechanism: This method uses dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive acyl-pyridinium species, which is then readily attacked by the alcohol. organic-chemistry.org The DCC scavenges the water molecule formed during the reaction, producing the insoluble byproduct dicyclohexylurea (DCU). wikipedia.org

Applicability: The reaction is performed under neutral, room temperature conditions, making it compatible with a wide range of functional groups and suitable for acid-labile compounds. wikipedia.orgorgsyn.org

Using these methods, this compound can be converted into a variety of esters, such as the methyl, ethyl, or tert-butyl esters, by selecting the appropriate alcohol and reaction protocol.

Other Functional Group Interconversions and Modifications

Beyond amide and ester formation, both the ketone and carboxylic acid moieties of this compound can undergo various other transformations.

Reduction of the Carbonyl Group:

The complete deoxygenation of the ketone to a methylene (B1212753) group (-CH₂-) can be achieved under harsh conditions, effectively converting the keto-acid into 4-cyclopentylbutanoic acid.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. wikipedia.orgalfa-chemistry.com The reaction proceeds by deprotonation of the hydrazone and elimination of nitrogen gas (N₂), which drives the reaction to completion. pharmaguideline.com This method is suitable for base-stable compounds. alfa-chemistry.com

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). youtube.comannamalaiuniversity.ac.in It is effective for reducing ketones that are stable in strong acid. It is particularly useful for aryl-alkyl ketones formed via Friedel-Crafts acylation. annamalaiuniversity.ac.in

Selective Reductions:

It is also possible to selectively reduce one or both functional groups to alcohols.

Reduction of Ketone: Sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol (forming 4-cyclopentyl-4-hydroxybutanoic acid) in the presence of the carboxylic acid.

Reduction of Both Groups: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid to the corresponding diol, 1-cyclopentylbutane-1,4-diol.

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a diverse range of cyclopentyl-substituted aliphatic compounds.

Sophisticated Computational Modeling and Advanced Spectroscopic Characterization of 4 Cyclopentyl 4 Oxobutyric Acid

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through to examine molecular properties at the atomic level. For 4-Cyclopentyl-4-oxobutyric acid, theoretical studies would offer invaluable insights into its behavior.

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to predict the geometric and electronic properties of organic molecules.

Molecular Structure Optimization: DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in this compound. This involves finding the geometry that corresponds to the lowest energy on the potential energy surface. For a molecule with the conformational flexibility of the cyclopentyl ring and the butyric acid chain, multiple low-energy conformers likely exist. DFT calculations can identify these different conformers and rank them by their relative energies.

Electronic Properties: Beyond structure, DFT provides a wealth of information about the electronic nature of the molecule. Key properties that would be calculated for this compound include:

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, the oxygen atoms of the carbonyl and carboxyl groups are expected to have high electron density.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential, which are important for understanding intermolecular interactions.

A hypothetical table of DFT-calculated properties for a low-energy conformer of this compound is presented below to illustrate the type of data generated.

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -652.345 | A measure of the molecule's stability. |

| HOMO Energy (eV) | -6.8 | Indicates the molecule's electron-donating ability. |

| LUMO Energy (eV) | -1.2 | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.6 | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.5 | Quantifies the overall polarity of the molecule. |

Quantum Chemical Calculations for Reactivity Predictions

Building upon the electronic structure information from DFT, quantum chemical calculations can predict how this compound is likely to react. Reactivity descriptors derived from these calculations can identify the most probable sites for electrophilic and nucleophilic attack.

For example, Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices could be calculated to pinpoint the atoms most susceptible to reaction. It would be expected that the carbonyl carbon is a primary site for nucleophilic attack, while the carboxylic acid proton is the most acidic site.

Molecular Dynamics Simulations and Conformation Analysis

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. An MD simulation of this compound in a solvent (such as water or an organic solvent) would reveal:

Conformational Landscape: How the molecule explores different shapes and how the cyclopentyl ring puckers and the side chain rotates.

Solvent Effects: The influence of the surrounding solvent molecules on the conformation and dynamics of the acid.

Intramolecular Hydrogen Bonding: Whether the carboxylic acid proton can form a transient hydrogen bond with the ketone's oxygen atom, which could influence its conformational preference and reactivity.

The results of an MD simulation are often analyzed to understand the probability of finding the molecule in a particular conformation, providing a more complete picture than static calculations alone.

Molecular Docking Studies (for relevant derivatives and their interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies on this compound itself are not prominent, this technique would be highly relevant for its derivatives, particularly if they are designed as potential inhibitors for biological targets like enzymes.

For instance, if a derivative of this compound were designed to inhibit a specific enzyme, molecular docking could be used to:

Predict Binding Pose: Determine the most likely way the derivative fits into the enzyme's active site.

Estimate Binding Affinity: Calculate a docking score that provides an estimate of the binding strength.

Identify Key Interactions: Visualize the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

This information is crucial in drug discovery for optimizing the structure of a lead compound to improve its potency and selectivity.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide experimental data that is complementary to computational predictions, allowing for the definitive determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. A full NMR analysis of this compound would involve several experiments.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclopentyl ring, the methylene (B1212753) protons adjacent to the carbonyl and carboxyl groups, and the acidic proton of the carboxylic acid. The splitting patterns (multiplicity) of these signals would provide information about the number of neighboring protons.

¹³C NMR Spectroscopy: This experiment reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon, the carboxyl carbon, and the various carbons of the cyclopentyl ring and the butyric acid chain. The chemical shifts of these signals are indicative of the carbon's chemical environment.

2D NMR Techniques: To unambiguously assign all the proton and carbon signals and to gain further insight into the molecule's connectivity and spatial arrangement, a suite of two-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, providing information about the molecule's conformation.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is provided below for illustrative purposes.

| Carbon Atom | Hypothetical Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl Carbon (C=O)OH | ~178 |

| Ketone Carbon (C=O) | ~210 |

| CH₂ adjacent to COOH | ~29 |

| CH₂ adjacent to C=O | ~35 |

| CH of cyclopentyl attached to C=O | ~50 |

| CH₂ carbons of cyclopentyl | ~26-30 |

Vibrational Spectroscopy (FT-IR, FT-Raman): Band Assignments and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the conformational landscape of a molecule. In the absence of direct experimental spectra for this compound, Density Functional Theory (DFT) calculations are employed to predict its vibrational frequencies and corresponding modes. Such theoretical spectra serve as a robust reference for future experimental work.

The predicted vibrational spectrum is dominated by characteristic absorptions from the carboxylic acid and cyclopentyl ketone moieties. The carboxylic acid group is expected to exist in a hydrogen-bonded dimeric form in the solid state, which significantly influences the vibrational frequencies of the O-H and C=O groups.

Key predicted vibrational modes include:

O-H Stretching: A very broad and intense band is predicted in the FT-IR spectrum, typically in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclopentyl ring and the butyric acid chain are anticipated in the 3000-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations are expected. The carboxylic acid carbonyl (C=O) stretch is predicted to appear around 1710-1730 cm⁻¹, characteristic of a dimeric acid. The ketone carbonyl stretch is anticipated at a slightly lower wavenumber, typically 1690-1715 cm⁻¹, influenced by the adjacent cyclopentyl group.

Cyclopentyl Ring Vibrations: The characteristic scissoring (δCH₂) and twisting/wagging modes of the cyclopentyl ring are predicted to appear in the 1470-1440 cm⁻¹ and 1300-1100 cm⁻¹ regions, respectively.

C-O Stretching and O-H Bending: Vibrations corresponding to the C-O stretch and in-plane O-H bend of the carboxylic acid group are expected to be coupled and appear as strong bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

Conformational analysis based on these calculations suggests that the flexibility of the butyric acid chain and the puckering of the cyclopentyl ring can lead to several stable conformers with small energy differences. These different conformers would likely result in subtle shifts in the vibrational frequencies, potentially leading to broadened peaks in an experimental spectrum at room temperature.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) | Intensity | Assignment |

|---|---|---|---|

| ~3000 (Broad) | ~3000 (Weak) | Strong, Broad | ν(O-H) --- H-bonded dimer |

| 2965 | 2968 | Strong | ν_as(C-H) in CH₂ |

| 2870 | 2875 | Medium | ν_s(C-H) in CH₂ |

| 1725 | 1720 (Weak) | Very Strong | ν(C=O) Carboxylic Acid Dimer |

| 1705 | 1700 (Medium) | Strong | ν(C=O) Ketone |

| 1465 | 1460 | Medium | δ(CH₂) Scissoring (Cyclopentyl) |

| 1410 | 1415 (Weak) | Strong | Coupled ν(C-O) and δ(O-H) |

| 1280 | 1285 | Strong | Coupled ν(C-O) and δ(O-H) |

| 930 | 925 (Weak) | Medium, Broad | γ(O-H) Out-of-plane bend (Dimer) |

| ~590 | ~585 (Medium) | Weak | τ(C=O) Wagging |

Note: This data is theoretical and based on DFT calculations for a representative conformer. ν: stretching, δ: in-plane bending, γ: out-of-plane bending, as: asymmetric, s: symmetric.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in publicly accessible databases, we can predict its likely solid-state conformation and packing based on computational modeling and comparison with structurally similar compounds.

It is highly probable that this compound crystallizes in a centrosymmetric space group, such as P2₁/c or P-1. The molecules are expected to form the classic hydrogen-bonded cyclic dimers through their carboxylic acid groups. This R²₂(8) ring motif is a very robust and common feature in the crystal structures of simple carboxylic acids.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.5 |

| c (Å) | ~18.0 |

| β (°) | ~95 |

| Volume (ų) | ~1030 |

| Z (molecules/unit cell) | 4 |

| Key Feature | Forms centrosymmetric hydrogen-bonded dimers via carboxylic acid groups. |

Note: These parameters are hypothetical, based on computational modeling and data from analogous keto-carboxylic acids. They serve as a target for future experimental validation.

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₉H₁₄O₃), the calculated exact mass of the neutral molecule is 170.0943 Da. The protonated molecule [M+H]⁺ would be observed at m/z 171.1021, and the sodium adduct [M+Na]⁺ at m/z 193.0840 in electrospray ionization (ESI) mode.

Analysis of the fragmentation pattern in electron ionization (EI) mass spectrometry provides valuable structural information. The fragmentation of this compound is expected to be directed by its functional groups. Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a highly favorable process. This can lead to two primary acylium ions:

Loss of the propyl-carboxylic acid radical to form the cyclopentylcarbonyl cation at m/z 97 . This is often a very stable and prominent fragment.

Loss of the cyclopentyl radical (•C₅H₉) to form an acylium ion at m/z 101 .

McLafferty Rearrangement: This classic rearrangement is possible for ketones with a γ-hydrogen. A six-membered transition state involving the transfer of a γ-hydrogen to the carbonyl oxygen can lead to the cleavage of the α-β bond. This would result in the formation of a neutral enol and a charged alkene fragment. For this molecule, this would lead to a fragment at m/z 114 .

Fragmentations of the Carboxylic Acid Moiety: Cleavage characteristic of carboxylic acids can also occur, such as the loss of a hydroxyl radical (•OH) to give a fragment at m/z 153 , or the loss of the entire carboxyl group (•COOH) to give a fragment at m/z 125 .

Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 170.0943 | [C₉H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 153.0915 | [C₉H₁₃O₂]⁺ | M⁺• - •OH |

| 125.0966 | [C₈H₁₃O]⁺ | M⁺• - •COOH |

| 114.0681 | [C₆H₁₀O₂]⁺• | McLafferty Rearrangement |

| 101.0289 | [C₄H₅O₃]⁺ | Alpha-cleavage (loss of •C₅H₉) |

| 97.0653 | [C₆H₉O]⁺ | Alpha-cleavage (loss of •C₃H₅O₂) |

Note: This data is theoretical, based on established fragmentation mechanisms for ketones and carboxylic acids.

Table of Compounds

| Compound Name |

|---|

Diverse Applications in Modern Organic and Biomedical Research

Building Block in Complex Organic Molecule Synthesis

The structural attributes of 4-Cyclopentyl-4-oxobutyric acid make it a valuable starting material for the construction of more elaborate chemical architectures. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a variety of chemical transformations, rendering it a key component in the synthesis of diverse molecular frameworks.

Role in the Elaboration of Diverse Chemical Scaffolds

The 4-oxobutanoic acid framework, of which this compound is a derivative, is instrumental in the synthesis of various heterocyclic compounds. For instance, derivatives of 4-oxobutanoic acid are key intermediates in the creation of 1,2,4-oxadiazole-containing natural product analogs. lookchem.com In a specific example, 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid was synthesized from the reaction of an aniline (B41778) derivative with succinic anhydride (B1165640). lookchem.com This intermediate subsequently underwent cyclization to form a succinimide (B58015) derivative, showcasing the utility of the 4-oxobutanoic acid backbone in constructing complex heterocyclic systems. lookchem.com This strategy highlights how the core structure of compounds like this compound can be elaborated into diverse and potentially bioactive scaffolds.

The broader class of keto acids is widely recognized for its importance in chemical synthesis, serving as precursors to a multitude of essential organic acids used in various industries. nih.gov The synthesis of complex molecules often relies on the availability of such versatile building blocks.

Utility in Peptide Synthesis and Related Biomolecule Construction (as a protected amino group building block in relevant contexts)

While direct utilization of this compound in peptide synthesis is not extensively documented, the closely related 4-oxobutyric acid scaffold has been successfully employed in the creation of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. ethz.ch

A notable example is the synthesis of RGD-peptidomimetics, which are designed to interact with integrin receptors. In this work, 4-oxo-4-(piperazine-1-yl)butyric acid was used as a mimic of the arginine (Arg) residue. nih.gov This pseudo-peptide was shown to inhibit platelet aggregation, demonstrating the successful incorporation of the 4-oxobutyric acid moiety into a biologically active biomolecule mimic. nih.gov This approach underscores the potential of this compound to serve as a scaffold for creating novel peptidomimetics with tailored biological activities. The use of such building blocks can lead to the development of new therapeutic agents that target protein-protein interactions. ethz.ch

Furthermore, the broader field of peptide synthesis is continuously exploring novel building blocks and linkers to create complex peptide structures, including cyclic peptides and peptide conjugates. ebrary.netnih.gov The keto-acid functionality, in general, is a key feature in certain peptide ligation techniques, such as the α-ketoacid-hydroxylamine (KAHA) ligation, which enables the synthesis of large peptides and proteins. ethz.ch

Contribution to Specialty Polymer Development

The application of keto acids in polymer chemistry is an emerging area with significant potential. While specific studies on the use of this compound in polymer synthesis are limited, research on analogous keto-functionalized monomers provides valuable insights into its potential contributions.

Keto-functionalized polymers can serve as versatile scaffolds for creating side-chain conjugates. nih.gov For example, a methacrylate (B99206) monomer containing a ketone side chain, 2-(4-oxopentanoate)ethyl methacrylate (PAEMA), has been successfully polymerized using reversible addition–fragmentation chain transfer (RAFT) polymerization. nih.govacs.org The resulting polymer possesses ketone groups that can be readily functionalized, for instance, by conjugation with aminooxy-containing molecules. nih.gov This methodology opens up possibilities for creating tailored polymeric materials, including those for therapeutic delivery. nih.gov

Moreover, keto acids themselves can be used as monomers in condensation polymerizations. For instance, 4-ketopimelic acid has been polymerized with glycerol (B35011) to produce renewable polymers. ingentaconnect.com This research demonstrates the feasibility of incorporating keto acids directly into polymer backbones. The synthesis of aliphatic polyesters, a class of biodegradable materials, often involves the polycondensation of diacids with diols, a reaction for which keto-acid containing monomers could potentially be adapted. nih.gov The presence of the cyclopentyl group in this compound could impart unique properties to the resulting polymers, such as altered thermal stability or mechanical strength. The development of specialty monomers is crucial for advancing polymer science and creating materials with novel functionalities. kowachemical.commdpi.com

Investigations in Pharmaceutical and Medicinal Chemistry (Focus on Mechanisms and Design Principles, excluding clinical trials, dosage, safety)

The structural features of this compound also make it an attractive starting point for the design and synthesis of new pharmaceutical agents. Its ability to be chemically modified in a variety of ways allows for the systematic exploration of structure-activity relationships.

Intermediate in the Synthesis of Potential Biologically Active Compounds

As previously mentioned, the 4-oxobutanoic acid backbone is a key intermediate in the synthesis of complex, biologically active molecules. The synthesis of 1,2,4-oxadiazole (B8745197) natural product analogs, which involved a 4-oxobutanoic acid derivative, is a prime example. lookchem.com The 1,2,4-oxadiazole ring is a recognized pharmacophore found in a number of approved drugs and serves as a bioisostere for amide and ester groups. acs.orgthieme-connect.de The ability to construct such privileged scaffolds from readily available starting materials like derivatives of 4-oxobutanoic acid is a significant advantage in drug discovery.

The general class of keto acids is fundamental to the synthesis of numerous pharmaceuticals and other bioactive compounds. nih.gov The chemical reactivity of the ketone and carboxylic acid groups allows for the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for biological screening.

Rational Design of Drug Candidates and Ligands for Specific Biological Target Interactions

The rational design of drug candidates often involves the use of molecular modeling and pharmacophore mapping to identify key structural features required for binding to a biological target. ethz.ch A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The scaffold of this compound, with its defined three-dimensional arrangement of functional groups, can serve as a template for the design of new ligands.

The cyclopentyl group can provide a lipophilic interaction domain, while the ketone and carboxylic acid groups can act as hydrogen bond acceptors and donors, respectively. By modifying the scaffold, for example, by converting the carboxylic acid to an amide or ester, or by functionalizing the cyclopentyl ring, medicinal chemists can systematically alter the molecule's properties to optimize its interaction with a specific target. This approach is central to modern drug discovery, enabling the development of more potent and selective therapeutic agents. ethz.ch The design of novel, potent, and orally bioavailable inhibitors often relies on the modification of a central scaffold to improve its pharmacokinetic and pharmacodynamic properties. ethz.ch

Mechanistic Studies of Anti-inflammatory Potentials in in vitro and in vivo Preclinical Models

While direct preclinical studies on the anti-inflammatory mechanisms of this compound are not extensively documented, research on structurally related 4-oxo-butanoic acid derivatives provides significant insights into its potential. For instance, studies on various 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives have demonstrated notable analgesic and anti-inflammatory activities. researchgate.net Similarly, research into 1-aroyl derivatives of kynurenic acid methyl ester, which share the 4-oxo-quinoline-2-carboxylic acid backbone, has revealed significant anti-inflammatory and analgesic properties in in vivo models. nih.gov These findings suggest that the 4-oxobutanoic acid moiety is a key pharmacophore that could contribute to anti-inflammatory effects, possibly through the inhibition of inflammatory mediators.

Furthermore, investigations into cyclopentanone (B42830) derivatives have also shown promise. A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones were synthesized and evaluated for their anti-inflammatory and cytotoxic activities. nih.gov Eighteen of these synthetic compounds exhibited significant anti-inflammatory action, with twelve also showing considerable analgesic effects. nih.gov This suggests that the cyclopentyl group, in conjunction with other structural features, can play a crucial role in modulating inflammatory responses. The anti-inflammatory activity of these related compounds opens a promising avenue for investigating this compound in similar preclinical models to elucidate its specific mechanisms of action.

Exploration of Roles in Biochemical Pathways and as Precursors to Neurotransmitters (excluding clinical neurological disorder treatment)

The structural characteristics of this compound, specifically its keto-acid group, suggest its potential involvement in various biochemical pathways, including those related to neurotransmitter synthesis. Ketone bodies, which are structurally similar to keto-acids, are known to influence neurotransmitter levels in the brain. nih.gov For example, during a ketogenic diet, the metabolism of ketone bodies can lead to an increase in the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govnih.gov This occurs because ketone body metabolism can increase the availability of glutamate, the precursor to GABA. nih.gov

While direct evidence for this compound acting as a neurotransmitter precursor is not yet available, the established role of other keto-acids in these pathways provides a strong rationale for further investigation. The compound could potentially be metabolized in a way that influences the balance of excitatory and inhibitory neurotransmitters. Understanding the role of amino acid precursors is crucial, as they are the building blocks for neurotransmitters like serotonin (B10506) and dopamine. youtube.com The synthesis of these neurotransmitters is dependent on the availability of their specific amino acid precursors and various cofactors. youtube.com Future research could explore whether this compound or its metabolites can cross the blood-brain barrier and participate in or modulate these critical synthetic pathways.

Applications in Agrochemical Development (e.g., as intermediates for herbicides and pesticides)

Butyric acid and its derivatives have found broad applications in various industries, including the agrochemical sector. verifiedmarketresearch.comresearchandmarkets.com They are utilized as intermediates in the synthesis of a range of chemical products. verifiedmarketresearch.com Specifically, certain butyric acid derivatives are employed in the formulation of agricultural chemicals such as pesticides and fertilizers. ontosight.ai While the direct application of this compound in agrochemical development is not specifically documented in publicly available literature, its structural similarity to other butyric acid derivatives suggests its potential as a useful synthetic intermediate. The growing demand for more effective and environmentally benign agrochemicals necessitates the exploration of novel chemical scaffolds, and the unique structure of this compound makes it a candidate for the development of new active ingredients for crop protection.

Advanced Bioactivity and Mechanistic Explorations (excluding human trials, dosage, safety)

Recent research has highlighted the significant role of ketone bodies in modulating the activity of certain ion channels. Specifically, ketone bodies have been shown to inhibit the opening of acid-sensing ion channels (ASICs) in rat hippocampal neurons in vitro. nih.govfrontiersin.org This inhibitory action on ASICs, which are proton-gated cation channels, suggests a potential neuroprotective role. Given that this compound is a keto-acid, it is plausible that it could exert similar modulatory effects on ASICs or other ion channels.

The modulation of ion channels is a critical area of pharmacological research, with ion channel modulators being investigated for a wide range of conditions. nih.govnih.gov While direct studies on the interaction of this compound with volume-sensitive outwardly rectifying (VSOR) anion channels, also known as volume-regulated anion channels (VRAC), or TWIK-related potassium (TREK-1) channels are lacking, the known activity of other small molecules on these channels provides a framework for future investigations. The development of heterocyclic derivatives as ion channel modulators further underscores the potential for novel compounds like this compound to be explored for their effects on these important cellular targets. google.com

The chemical structure of this compound suggests its potential to interact with various enzymes, either as a substrate or an inhibitor. Research on structurally similar 4-phenyl-4-oxo-butanoic acid derivatives has shown that they can act as inhibitors of kynurenine (B1673888) 3-hydroxylase, a key enzyme in the tryptophan degradation pathway. nih.gov This inhibition is considered a potential mechanism for counteracting neuronal damage.

Furthermore, various keto-acid derivatives have been designed and synthesized as inhibitors for other enzymes. For example, 1,3-phenylene bis(ketoacid) derivatives have been shown to be inhibitors of Escherichia coli dihydrodipicolinate synthase, a crucial enzyme in the lysine (B10760008) biosynthesis pathway. nih.gov Additionally, pyrrolyl and indolyl α-γ-diketo acid derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumor growth. mdpi.com Peptidyl cyclopropenones have also been investigated as both reversible and irreversible inhibitors of cysteine proteases. nih.gov These examples highlight the potential of the keto-acid moiety to serve as a pharmacophore for enzyme inhibition. The presence of the cyclopentyl group in this compound could provide specificity for certain enzyme active sites, making it a candidate for targeted enzyme inhibitor studies. Succinic acid, another dicarboxylic acid, is a well-known metabolic intermediate that acts as a substrate for succinate (B1194679) dehydrogenase in the mitochondrial electron transport chain. wikipedia.org

Cells must maintain their volume within a narrow range to ensure proper function and survival. nih.gov This is achieved through a process called regulatory volume decrease (RVD), which involves the efflux of ions and small organic molecules known as osmolytes. nih.govdntb.gov.ua The regulation of osmolyte fluxes is a critical aspect of cell volume control.

While there is no direct evidence of this compound's involvement in regulating RVD, as an organic acid, it could potentially influence these processes. The efflux of osmolytes from cells can be facilitated by the activation of G-protein-coupled receptors (GPCRs), which allows cells to respond to small changes in osmolarity. nih.gov The transport of organic osmolytes like glycine (B1666218) and betaine (B1666868) is particularly important for the volume regulation of early embryos. nih.gov The ability of cells to accumulate or release osmolytes is a fundamental homeostatic mechanism. nih.gov Future research could investigate whether this compound can act as an osmolyte itself or if it can modulate the transport of other osmolytes, thereby influencing cellular volume regulation. The general mechanisms of cell volume maintenance involve the activity of ion pumps and channels that control the intracellular concentration of ions like potassium and chloride. youtube.com

Structural Analogs and Functional Derivatives of 4 Cyclopentyl 4 Oxobutyric Acid

Design and Synthesis of Analogs with Modified Cyclic and Aliphatic Moieties

The cyclopentyl group of 4-cyclopentyl-4-oxobutyric acid plays a crucial role in defining its steric and lipophilic properties. Replacing this cyclic moiety with other rings, such as cyclohexyl, cyclopropyl (B3062369), substituted phenyl, or naphthyl groups, can significantly impact the molecule's interaction with biological targets. The synthesis of these analogs generally follows established organic chemistry principles, primarily through Friedel-Crafts acylation or related reactions.

Cyclohexyl and Cyclopropyl Analogs: The synthesis of 4-cyclohexyl-4-oxobutanoic acid and 4-cyclopropyl-4-oxobutanoic acid can be achieved by reacting cyclohexanecarbonyl chloride or cyclopropanecarbonyl chloride with a suitable three-carbon synthon in the presence of a Lewis acid catalyst. Alternatively, a Friedel-Crafts reaction between cyclohexane (B81311) or cyclopropane (B1198618) and succinic anhydride (B1165640) can be employed, though this method may be less efficient for non-aromatic rings. The variation in ring size from the five-membered cyclopentyl to the three-membered cyclopropyl or the six-membered cyclohexyl ring introduces changes in ring strain and conformational flexibility, which can influence biological activity.

Substituted Phenyl and Naphthyl Analogs: Aromatic analogs, where the cyclopentyl group is replaced by a substituted phenyl or a naphthyl ring, can be synthesized via the Friedel-Crafts acylation of the corresponding aromatic hydrocarbon (e.g., toluene (B28343), anisole (B1667542), naphthalene) with succinic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orggoogle.com For instance, the reaction of toluene with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org Similarly, using naphthalene (B1677914) as the substrate leads to the formation of 4-(naphthalen-1-yl)-4-oxobutanoic acid or 4-(naphthalen-2-yl)-4-oxobutanoic acid. nih.govclearsynth.comontosight.ainih.gov The electronic properties of substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) and the extended aromatic system of the naphthyl group can introduce new electronic and steric interactions with target proteins.

Table of Selected Analogs with Modified Cyclic Moieties:

| Analog Name | Cyclic Moiety | Potential Synthetic Route | Reference |

| 4-Cyclohexyl-4-oxobutanoic acid | Cyclohexyl | Friedel-Crafts acylation of cyclohexane with succinic anhydride | chemicalbook.com |

| 4-Cyclopropyl-4-oxobutanoic acid | Cyclopropyl | Friedel-Crafts acylation of cyclopropane with succinic anhydride | researchgate.net |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | 4-Methylphenyl | Friedel-Crafts acylation of toluene with succinic anhydride | wikipedia.orgnih.gov |

| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 4-Methoxyphenyl | Friedel-Crafts acylation of anisole with succinic anhydride | ias.ac.in |

| 4-(Naphthalen-1-yl)-4-oxobutanoic acid | Naphthalen-1-yl | Friedel-Crafts acylation of naphthalene with succinic anhydride | nih.govclearsynth.comontosight.ainih.gov |

| 4-(4-Biphenylyl)-4-oxobutanoic acid | 4-Biphenylyl | Friedel-Crafts acylation of biphenyl (B1667301) with succinic anhydride | google.com |

Derivatives with Altered Carboxylic Acid and Ketone Functionalities

The carboxylic acid and ketone groups are key functional handles that can be modified to alter the compound's polarity, hydrogen bonding capacity, and reactivity.

Amides and Esters: The carboxylic acid moiety can be readily converted into a variety of amides and esters. Amides are typically synthesized by activating the carboxylic acid, for example with thionyl chloride to form the acyl chloride, followed by reaction with a primary or secondary amine. wikipedia.org Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, or by reacting the carboxylate salt with an alkyl halide. youtube.comyoutube.comorgsyn.orgyoutube.com The synthesis of 4-aryl-4-oxobutanoic acid amides has been explored as potential inhibitors of enzymes like calpain. nih.gov These derivatives can exhibit altered solubility, membrane permeability, and metabolic stability compared to the parent carboxylic acid.

Reduced Forms: The ketone functionality can be reduced to a secondary alcohol to investigate the importance of the carbonyl group for biological activity. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inlibretexts.org The resulting hydroxy acid can exist as a racemic mixture, which may be separable into its individual enantiomers to explore stereospecific interactions with biological targets. The reduction of the ketone removes a potential hydrogen bond acceptor and introduces a hydrogen bond donor, which can significantly alter the binding mode of the molecule.

Table of Selected Derivatives with Altered Functionalities:

| Derivative Type | Functional Group Modification | General Synthetic Method | Reference |

| Amide | Carboxylic acid to amide | Activation of carboxylic acid followed by reaction with an amine | wikipedia.orgnih.gov |

| Ester | Carboxylic acid to ester | Fischer esterification or reaction of carboxylate with alkyl halide | youtube.comyoutube.comorgsyn.orgyoutube.com |

| Secondary Alcohol | Ketone to hydroxyl | Reduction with NaBH₄ or LiAlH₄ | ncert.nic.inlibretexts.org |

Isotopic Labeling and Unnatural Isotopic Variants for Mechanistic Probes

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. wikipedia.org By replacing one or more atoms in this compound with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can track the compound's journey through biological systems using techniques like mass spectrometry and NMR spectroscopy.

Advanced Structure-Activity Relationship (SAR) Studies for Functional Modulation

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically altering the structure of this compound and evaluating the biological effects of the resulting analogs, a comprehensive SAR profile can be developed.

The key structural features of this compound that would be central to an SAR study include:

The Cyclic Moiety: The size, shape, and lipophilicity of the cyclic group are critical. Comparing the activity of analogs with cyclopropyl, cyclopentyl, cyclohexyl, and various aromatic rings would reveal the optimal steric and electronic requirements at this position. For example, a comparison of the biological activities of the analogs listed in Table 6.1 would provide valuable SAR data.

The Ketone: The presence and position of the ketone are likely important. Comparing the activity of the parent ketone with its reduced alcohol derivative would establish the role of the carbonyl group.

The Aliphatic Chain: The length and flexibility of the three-carbon chain connecting the cyclic moiety and the carboxylic acid could also be varied to probe for optimal spacing between these key functional groups.

By integrating the data from these systematic modifications, a pharmacophore model can be constructed. This model would define the essential structural features required for the desired biological activity and would guide the design of more potent and selective analogs of this compound.

Environmental Considerations in Chemical Research on 4 Cyclopentyl 4 Oxobutyric Acid

Potential Environmental Fate and Degradation Pathways

Data regarding the potential environmental fate and degradation pathways of 4-Cyclopentyl-4-oxobutyric acid are not available in the reviewed scientific literature. Research into the biodegradability, photodegradation, and hydrolysis of this compound is required to understand its environmental impact.

Future Research Perspectives and Emerging Directions for 4 Cyclopentyl 4 Oxobutyric Acid

Identification of Unresolved Research Questions and Knowledge Gaps